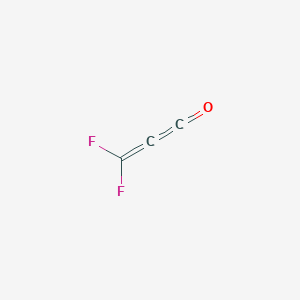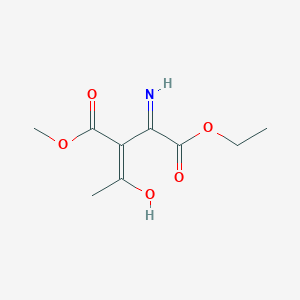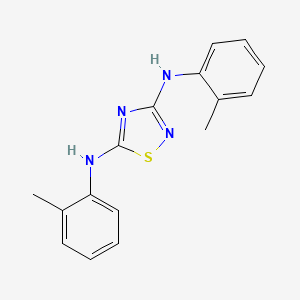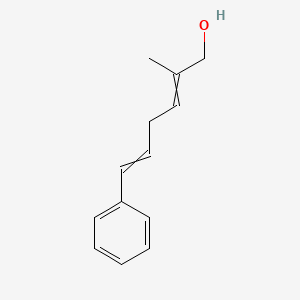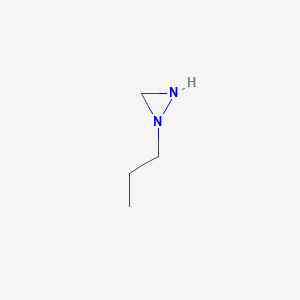
1-Propyldiaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyldiaziridine is a heterocyclic compound characterized by a three-membered ring containing two nitrogen atoms. This structure imparts significant ring strain, making it a highly reactive molecule. The compound is a derivative of diaziridine, which is known for its configurational stability due to the prevention of Walden inversion by the ring strain .
Preparation Methods
1-Propyldiaziridine can be synthesized through several methods:
From Carbonyl Compounds: One common method involves treating a carbonyl compound with an aminating reagent such as hydroxylamine-O-sulfonic acid and a primary aliphatic amine under slightly basic conditions.
Using N-Chloroalkylamines: Another method includes the reaction of N-chloroalkylamines with primary aliphatic amines at high pressure.
In Water or Aprotic Solvents: The synthesis can also be performed in water or a water-methanol mixture at controlled pH, or in aprotic solvents in the presence of potassium carbonate.
Chemical Reactions Analysis
1-Propyldiaziridine undergoes various chemical reactions:
Oxidation: It can be oxidized to more stable diazirines using reagents like iodine and triethylamine.
Ring Expansion: The compound can undergo ring expansion reactions with electrophilic reagents such as ketenes or isocyanates.
Substitution: It can participate in substitution reactions, particularly with electrophilic reagents, leading to the formation of various derivatives.
Scientific Research Applications
1-Propyldiaziridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propyldiaziridine involves its high reactivity due to the ring strain in its three-membered structure. This strain makes the nitrogen atoms highly nucleophilic, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific derivatives and their applications, particularly in biological systems where they can interact with enzymes and receptors .
Comparison with Similar Compounds
1-Propyldiaziridine can be compared with other diaziridine derivatives:
1-Isopropyldiaziridine: Similar in structure but with an isopropyl group instead of a propyl group, leading to slightly different reactivity and applications.
1,2-Dipropyldiaziridine: Contains two propyl groups, which increases steric hindrance and affects its chemical behavior.
1,2-Diazacyclopropane: The parent compound of diaziridines, which lacks any substituents on the nitrogen atoms, making it less sterically hindered and more reactive.
Properties
CAS No. |
138937-94-7 |
|---|---|
Molecular Formula |
C4H10N2 |
Molecular Weight |
86.14 g/mol |
IUPAC Name |
1-propyldiaziridine |
InChI |
InChI=1S/C4H10N2/c1-2-3-6-4-5-6/h5H,2-4H2,1H3 |
InChI Key |
ZGAGBQQRJWAEBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


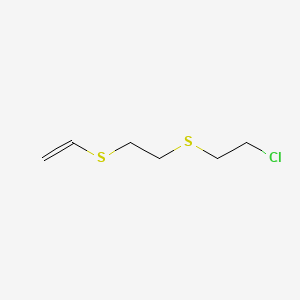
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)
![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)
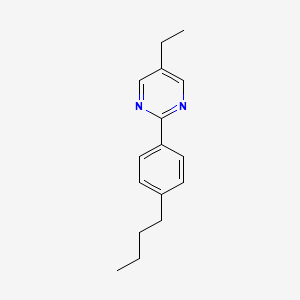
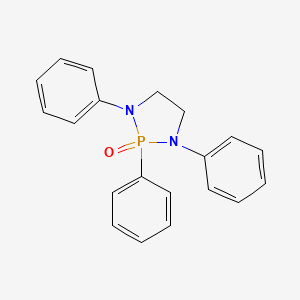
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)

